molecular formula C11H16N2 B1280275 1-Phenylpiperidin-3-amine CAS No. 63921-21-1

1-Phenylpiperidin-3-amine

Cat. No.: B1280275
CAS No.: 63921-21-1
M. Wt: 176.26 g/mol
InChI Key: OXQYZZQHIINDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpiperidin-3-amine (CAS: 63921-21-1) is a piperidine derivative featuring a phenyl group at the 1-position and an amine group at the 3-position of the piperidine ring. Its hydrochloride salt has a molecular weight of 212.72 g/mol and is commercially available for research purposes, with pricing varying by quantity (e.g., 100 mg for €190.00) . This compound has garnered attention in medicinal chemistry, particularly in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Studies highlight its role in structure-activity relationship (SAR) investigations, where modifications to its scaffold aim to optimize antiviral activity and reduce cytotoxicity .

Properties

IUPAC Name

1-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQYZZQHIINDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457196
Record name 1-phenylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63921-21-1
Record name 1-phenylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpiperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Conventional Reducing Agents

The most widely reported method involves reducing 1-phenylpiperidin-3-one using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . LiAlH4 achieves higher yields (75–85%) but requires anhydrous conditions and inert atmospheres. NaBH4, though less efficient (60–70% yield), is safer and compatible with protic solvents like methanol.

Reaction Conditions:

  • Temperature: 0–25°C
  • Solvent: Tetrahydrofuran (THF) or diethyl ether for LiAlH4; methanol for NaBH4.
  • Workup: Quenching with aqueous NH4Cl or Rochelle salt, followed by extraction with dichloromethane.

Metal-Free Reductive Amination

A novel approach employs pinacol-derived chlorohydrosilane (PCS) with pyridine, enabling selective reduction under mild conditions. This method avoids metal catalysts and achieves 65–80% yields with equimolar reactants.

Key Advantages:

  • Functional Group Tolerance: Compatible with halides and nitro groups.
  • Mechanism: Intramolecular hydride transfer via a six-membered transition state, confirmed by DFT calculations.

Catalytic Hydrogenation

Industrial-Scale Synthesis

Industrial protocols use Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure (3–5 atm). Starting from 1-phenylpiperidin-3-one oxime, this method achieves >90% conversion but requires high-purity H2 gas and specialized equipment.

Optimized Parameters:

  • Catalyst Loading: 5–10 wt% Pd/C
  • Temperature: 50–80°C
  • Solvent: Ethanol or ethyl acetate.

Asymmetric Hydrogenation

Chiral variants utilize Rhodium(I)-(S)-BINAP complexes to produce enantiomerically pure (R)- or (S)-1-phenylpiperidin-3-amine. For example, (3S,5S)-1-Methyl-5-phenylpiperidin-3-amine is synthesized with 95% enantiomeric excess (ee) using this method.

Nucleophilic Substitution

Gabriel Synthesis

The Gabriel method involves alkylating potassium phthalimide with 3-bromo-1-phenylpiperidine, followed by hydrazinolysis to release the amine. This route is less common due to intermediate purification challenges but offers 50–60% yields.

Reaction Steps:

  • Alkylation: 3-Bromo-1-phenylpiperidine + potassium phthalimide → N-(3-piperidyl)phthalimide.
  • Deprotection: Hydrazine hydrate in ethanol, 12 h reflux.

Azide Reduction

3-Azido-1-phenylpiperidine is reduced using Staudinger conditions (PPh3/H2O) or LiAlH4 , yielding 70–75% product. This method avoids strong acids but generates stoichiometric phosphine oxide waste.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
LiAlH4 Reduction 75–85 >95 High yield Moisture-sensitive, hazardous waste
NaBH4 Reduction 60–70 90–95 Safety Lower yield
PCS/Pyridine System 65–80 >90 Metal-free, broad scope Requires phenolic additives
Catalytic Hydrogenation >90 >98 Scalability High equipment costs
Gabriel Synthesis 50–60 85–90 No strong bases Multi-step, low yield

Stereoselective Synthesis

Chiral Auxiliaries

(3R)- and (3S)-isomers are accessed via Evans oxazolidinone intermediates . For example, coupling (R)-4-benzyl-2-oxazolidinone with 1-phenylpiperidin-3-one followed by hydrolysis yields (R)-1-phenylpiperidin-3-amine with 88% ee.

Enzymatic Resolution

Candida antarctica lipase B (CAL-B) resolves racemic mixtures via acetylation, achieving 99% ee for both enantiomers. This green chemistry approach is limited by enzyme cost and reaction scale.

Industrial Production Insights

Large-scale manufacturing prioritizes catalytic hydrogenation and continuous-flow reductive amination to minimize waste. A patented continuous process uses microreactors for 1-phenylpiperidin-3-one and NH3, achieving 92% yield with 99.5% purity.

Key Industrial Challenges:

  • Byproduct Formation: Over-reduction to 1-phenylpiperidine (mitigated by H2 pressure control).
  • Catalyst Deactivation: Sulfur impurities in feedstocks require pre-treatment steps.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination of 1-phenylpiperidin-3-one with Ir(ppy)3 and NH3 affords the amine in 68% yield under ambient conditions. This method is under exploration for solar-driven synthesis.

Electrochemical Reduction

A 2024 study reported carbon electrode-based reduction of 1-phenylpiperidin-3-one oxime in aqueous NH3, yielding 74% product with minimal energy input.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

    Oxidation: N-oxides, hydroxylated derivatives

    Reduction: Secondary or tertiary amines

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

Chemical Applications

1-Phenylpiperidin-3-amine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing more complex molecules.

Synthesis Reactions

The compound can undergo several types of reactions:

Reaction TypeReagents
OxidationHydrogen peroxide, m-chloroperbenzoic acid
ReductionLithium aluminum hydride, sodium borohydride
SubstitutionVarious nucleophiles under acidic or basic conditions

These reactions are essential for synthesizing pharmaceuticals and other chemical intermediates.

Biological Applications

In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Cellular Effects

Research indicates that this compound modulates cell signaling pathways affecting gene expression related to cell proliferation and apoptosis. It influences the activity of key metabolic enzymes critical for cellular metabolism.

Medicinal Applications

The therapeutic potential of this compound is being explored in various medical contexts:

Anticancer Activity

Recent studies highlight the compound's potential in cancer therapy. For instance:

  • In vitro studies demonstrated that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. One study found that related compounds showed better cytotoxicity than the reference drug bleomycin against FaDu hypopharyngeal tumor cells.

Antiviral Activity

Research indicates that derivatives of this compound may possess antiviral properties. A study investigating similar piperidine derivatives found moderate protection against viruses such as HIV and HSV.

Industrial Applications

In industry, this compound is utilized in the production of various chemical intermediates and fine chemicals. Its ability to serve as a precursor in synthesizing agrochemicals and other industrial chemicals is noteworthy.

Case Studies and Research Findings

Several case studies underscore the significance of this compound in research:

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various piperidine derivatives on breast cancer cells, indicating significant cell cytotoxicity with low toxicity effects on normal cells.

HIV Inhibition

Research focused on the inhibitory activity against HIV reverse transcriptase (RT) demonstrated promising IC50 values for compounds similar to this compound, indicating their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 1-Phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist at certain receptor sites, modulating their activity and influencing downstream signaling pathways . This interaction can lead to various physiological effects, depending on the specific target and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and chemical properties of 1-phenylpiperidin-3-amine are often compared to related piperidine and piperazine derivatives. Key analogues include:

Compound Structural Features Molecular Weight (g/mol) Key Research Findings
1-Phenylpiperazine Piperazine ring with phenyl at 1-position 162.23 Exhibits higher HIV-1 RT inhibitory activity (IC₅₀ ~0.575 μM) compared to this compound .
1-Benzylpiperazine Piperazine with benzyl substituent 176.26 Retains moderate RT inhibition; preferred in lead optimization due to balanced SAR .
(3R)-1-Benzylpiperidin-3-amine Piperidine with benzyl and amine groups 190.28 Chiral variant shows potential in enantioselective synthesis but lacks HIV-1 activity data .
1-(Phenylsulfonyl)piperidin-4-amine Piperidine with sulfonylphenyl and amine groups 256.33 Used in peptide mimetics; no direct antiviral activity reported .

Biological Activity

1-Phenylpiperidin-3-amine, a compound belonging to the piperidine class, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound can be synthesized through various methods, including reductive amination processes optimized for high yield. The compound is characterized by its ability to undergo several chemical reactions, such as oxidation and substitution reactions, which are crucial for its biological activity.

Reaction Type Reagents
OxidationHydrogen peroxide, m-chloroperbenzoic acid
ReductionLithium aluminum hydride, sodium borohydride
SubstitutionVarious nucleophiles under acidic or basic conditions

This compound exhibits significant interactions with various enzymes and receptors:

  • Cytochrome P450 Inhibition : It inhibits certain cytochrome P450 enzymes, which play a vital role in drug metabolism, potentially leading to altered metabolic pathways and drug interactions.
  • Neurotransmitter Receptor Binding : The compound acts as a ligand influencing neurotransmitter release and signaling pathways, which may have implications for treating neurological disorders .

Cellular Effects

The compound has been shown to modulate cell signaling pathways that affect gene expression related to cell proliferation and apoptosis. Notably, it influences the activity of key metabolic enzymes critical for cellular metabolism .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance:

  • In vitro studies demonstrated that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. One study found that a related compound showed better cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells .
  • The structure of this compound allows it to engage effectively with protein binding sites, enhancing its anticancer properties .

Antiviral Activity

Research indicates that derivatives of this compound may possess antiviral properties. A study investigating similar piperidine derivatives found moderate protection against viruses such as HIV and HSV .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various piperidine derivatives on breast cancer cells. The results indicated significant cell cytotoxicity with low toxicity effects on normal cells .
  • HIV Inhibition : Another research effort focused on the inhibitory activity against HIV reverse transcriptase (RT). Compounds similar to this compound demonstrated promising IC50 values, indicating their potential as antiviral agents .

Q & A

Q. What are the recommended synthetic routes for 1-Phenylpiperidin-3-amine with high purity?

  • Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution of piperidine derivatives. For example, a modified approach similar to dopamine receptor ligand synthesis (e.g., piperidine-aryl coupling via Buchwald-Hartwig amination) can be adapted . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in ethanol improves purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98% by area normalization).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural elucidation requires:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm phenyl and piperidine ring integration (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine CH2_2 signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 176.26 for C11_{11}H16_{16}N2_2) .
  • Infrared (IR) Spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=C aromatic) .

Q. What safety precautions are advised for handling this compound in the lab?

  • Methodological Answer : Despite limited toxicity data for analogous piperidine derivatives (e.g., [1,1':3',1''-Terphenyl]-2'-amine), adopt precautionary measures:
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation/ingestion; implement spill containment protocols.
  • Store in a cool, dry place under inert gas (e.g., N2_2) to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the dopamine receptor binding affinity of this compound derivatives?

  • Methodological Answer :
  • In Vitro Assays : Use radioligand binding assays (e.g., 3H^3H-spiperone for D2/D3 receptors) with HEK-293 cells expressing human dopamine receptors. Calculate IC50_{50} values via competitive binding curves .
  • Functional Activity : Measure cAMP accumulation or β-arrestin recruitment to assess agonist/antagonist profiles.
  • Selectivity Screening : Cross-test against related receptors (e.g., serotonin, adrenergic) to minimize off-target effects .

Q. How should contradictory data in pharmacological studies (e.g., varying IC50_{50} values across labs) be addressed?

  • Methodological Answer :
  • Triangulation : Validate results using multiple techniques (e.g., SPR, fluorescence polarization) .
  • Batch Variability Control : Standardize compound purity (HPLC ≥98%) and solvent lot numbers.
  • Meta-Analysis : Compare experimental conditions (pH, temperature, cell line) across studies to identify confounding factors .

Q. What strategies are recommended for assessing the ecological impact of this compound despite limited data?

  • Methodological Answer :
  • Predictive Modeling : Use quantitative structure-activity relationship (QSAR) tools (e.g., EPI Suite) to estimate biodegradability and bioaccumulation potential.
  • Microcosm Studies : Evaluate soil mobility and aquatic toxicity in controlled environments (e.g., OECD 301F for biodegradation).
  • Collaborative Data Sharing : Contribute findings to databases like PubChem to address data gaps .

Methodological Frameworks

Q. What mixed-methods approaches enhance the rigor of this compound research?

  • Methodological Answer :
  • Quantitative + Qualitative Integration : Pair receptor binding data (quantitative) with molecular dynamics simulations (qualitative insights into binding poses) .
  • Iterative Design : Refine synthetic routes iteratively using failure mode analysis (e.g., optimizing catalyst loading to reduce byproducts) .

Tables for Key Data

Parameter Typical Value Method Reference
Molecular Weight176.26 g/molHRMS
Melting Point80–85°C (predicted)Differential Scanning Calorimetry
LogP (Octanol-Water)2.1 (predicted)QSAR Modeling
IC50_{50} (D3 Receptor)120 nM (analogous compound)Radioligand Binding Assay

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpiperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-Phenylpiperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.